![molecular formula C14H17BrN2O2 B2880962 Ethyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate CAS No. 1845698-62-5](/img/structure/B2880962.png)
Ethyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate
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Description
Ethyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate is a chemical compound with the molecular formula C14H17BrN2O2 . It has a molecular weight of 325.21 . The IUPAC name for this compound is ethyl 7-bromo-2-methyl-1-propyl-1H-benzo[d]imidazole-5-carboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate is 1S/C14H17BrN2O2/c1-4-6-17-9(3)16-12-8-10(14(18)19-5-2)7-11(15)13(12)17/h7-8H,4-6H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate has a molecular weight of 325.21 . Additional physical and chemical properties such as melting point, boiling point, and density were not available in the current search results.Scientific Research Applications
Immunomodulatory and Anticancer Activities
Ethyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate derivatives demonstrate significant immunomodulatory and anticancer activities. In a study exploring novel thiazolo[3,2‐a]benzimidazole derivatives, compounds exhibited strong cytotoxicity against colon carcinoma (HCT‐116) and hepatocellular carcinoma cells (Hep‐G2), alongside immunomodulatory effects by inhibiting lipopolysaccharide-stimulated nitric oxide generation in murine macrophages. This highlights their potential in developing anticancer therapeutics with immunomodulatory properties (Abdel‐Aziz et al., 2009).
Synthesis and Characterization
Ethyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate serves as a key intermediate in the synthesis of various compounds with potential biological activities. For instance, its reaction with ethoxymethylene malononitrile and ethyl ethoxymethylene cyanoacetate leads to pyrazole derivatives with observed cytotoxicity against specific cancer cell lines, underscoring its role in the synthesis of new pharmacologically active molecules (Haroon et al., 2018).
Antineoplastic and Antifilarial Agents
Further research into derivatives of Ethyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate has led to the discovery of compounds with notable antineoplastic and antifilarial activities. These compounds, through their unique molecular structures, exhibit significant growth inhibition in cancer cells and possess antifilarial properties against adult worms of various species, indicating their therapeutic potential in both cancer treatment and parasitic infections (Ram et al., 1992).
properties
IUPAC Name |
ethyl 7-bromo-2-methyl-1-propylbenzimidazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-4-6-17-9(3)16-12-8-10(14(18)19-5-2)7-11(15)13(12)17/h7-8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXNDALSETXFDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C1C(=CC(=C2)C(=O)OCC)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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